Vegfr-2-IN-32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

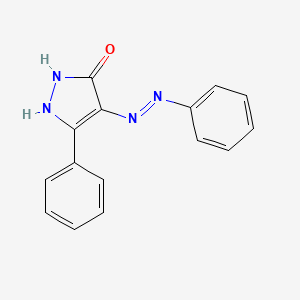

Molecular Formula |

C15H12N4O |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

5-phenyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C15H12N4O/c20-15-14(18-16-12-9-5-2-6-10-12)13(17-19-15)11-7-3-1-4-8-11/h1-10H,(H2,17,19,20) |

InChI Key |

RQYDDTYSQPQGIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of Action: A Technical Guide to Small Molecule VEGFR-2 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of small molecule Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a cornerstone in the field of anti-angiogenic cancer therapy. As "Vegfr-2-IN-32" does not correspond to a known public compound, this document will focus on the well-established principles and methodologies applicable to this class of inhibitors, serving as a comprehensive resource for research and development.

Introduction: The Critical Role of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth, invasion, and metastasis. The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.

Core Mechanism of Action: Competitive ATP Inhibition

Small molecule VEGFR-2 inhibitors are typically Type II kinase inhibitors that function by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the receptor. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades. This inhibition of VEGFR-2 signaling effectively abrogates the pro-angiogenic effects of VEGF-A, leading to a reduction in tumor vascularization, growth, and metastasis.

The VEGFR-2 Signaling Cascade

The binding of VEGF-A to VEGFR-2 initiates a complex network of intracellular signaling. The autophosphorylation of key tyrosine residues on the receptor creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways. The two primary signaling axes are:

-

The PLCγ-PKC-MAPK Pathway: Phosphorylation of Y1175 on VEGFR-2 recruits and activates Phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, ultimately leading to the transcription of genes involved in endothelial cell proliferation.

-

The PI3K-Akt Pathway: The activation of VEGFR-2 also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt (Protein Kinase B). Activated Akt promotes endothelial cell survival by inhibiting pro-apoptotic proteins.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for small molecule inhibitors.

Quantitative Data on VEGFR-2 Inhibitors

The potency and selectivity of VEGFR-2 inhibitors are critical parameters in drug development. These are typically quantified by the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values of several well-characterized small molecule VEGFR-2 inhibitors against VEGFR-2 and other related kinases.

| Inhibitor | VEGFR-2 (KDR) IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) | FGFR1 IC50 (nM) | EGFR IC50 (nM) |

| Sunitinib | 80 | - | 2 | - | >10,000 |

| Sorafenib | 90 | 2 | 58 | 580 | 600 |

| Axitinib | 0.2 | 1.7 | 1.6 | - | - |

| Pazopanib | 30 | 74 | 84 | - | - |

| Lenvatinib | 4 | 5.2 | - | 46 | 59 |

| Cabozantinib | 0.035 | 4.6 | - | - | - |

| Vandetanib | 40 | - | 1,100 | - | 500 |

Data compiled from publicly available literature and databases. Values can vary depending on the specific assay conditions.

Key Experimental Protocols

The evaluation of a novel VEGFR-2 inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. The following are detailed methodologies for key experiments.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1-5 ng/µL) in kinase assay buffer.

-

Prepare a 2X solution of the peptide substrate (e.g., 0.2 mg/mL) and ATP (e.g., 20 µM) in kinase assay buffer.

-

Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control.

-

Add 10 µL of the diluted VEGFR-2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Endothelial Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis.

Objective: To determine the effect of a test compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

Test compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom black plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture HUVECs in EGM-2 supplemented with 2% FBS.

-

Harvest the cells and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of low-serum medium (e.g., 0.5% FBS).

-

Allow the cells to attach overnight in a CO2 incubator.

-

-

Treatment:

-

Prepare serial dilutions of the test compound in the low-serum medium.

-

The following day, remove the medium and add 100 µL of the medium containing the test compound at various concentrations, with or without a stimulating concentration of VEGF-A (e.g., 20 ng/mL).

-

Include a vehicle control (DMSO) and a positive control (e.g., a known VEGFR-2 inhibitor).

-

-

Incubation:

-

Incubate the plate for 72 hours in a CO2 incubator.

-

-

Viability Measurement:

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the VEGF-A stimulated control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percent inhibition against the compound concentration.

-

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Objective: To assess the effect of a test compound on the growth of human tumor xenografts in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Human tumor cell line that drives angiogenesis via VEGF-A (e.g., A431, HT-1080)

-

Matrigel

-

Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest the tumor cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Treatment:

-

Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint:

-

Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Experimental and Logical Workflow Visualization

The process of identifying and characterizing a novel VEGFR-2 inhibitor follows a logical progression from initial screening to in vivo validation.

Conclusion

Small molecule inhibitors of VEGFR-2 represent a powerful class of anti-cancer agents that function by targeting the critical process of tumor angiogenesis. A thorough understanding of their mechanism of action, the intricacies of the VEGFR-2 signaling pathway, and the standardized experimental protocols for their evaluation are essential for the successful discovery and development of novel and more effective therapies. This guide provides a foundational framework for researchers and drug development professionals working in this vital area of oncology.

Navigating the Kinome: A Technical Guide to the Target Engagement and Selectivity of a VEGFR-2 Inhibitor

Disclaimer: Initial searches for a compound specifically named "Vegfr-2-IN-32" did not yield any publicly available data. Therefore, this guide will utilize the publicly documented profile of a representative and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002 , as a surrogate to illustrate the requested technical information. All data and methodologies presented herein pertain to CHMFL-VEGFR2-002 and serve as an in-depth example of a VEGFR-2 inhibitor's characterization.

This technical guide provides a comprehensive overview of the target binding profile and selectivity of the potent and selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitor, CHMFL-VEGFR2-002. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, angiogenesis, and kinase inhibitor research.

Introduction to VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2][4] These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[3][4] In cancer, tumors exploit this signaling to promote their growth and metastasis, making VEGFR-2 a prime target for anticancer therapies.[1][3] Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[1]

Target Binding Profile of CHMFL-VEGFR2-002

CHMFL-VEGFR2-002 is a novel, potent, and highly selective inhibitor of VEGFR-2 kinase. Its inhibitory activity has been characterized through various biochemical and cellular assays.

Biochemical Inhibition of VEGFR-2 Kinase

CHMFL-VEGFR2-002 demonstrates potent inhibition of VEGFR-2 kinase activity in biochemical assays.

| Target Kinase | IC50 (nmol/L) | Assay Description |

| VEGFR-2 | 66 | Inhibition of recombinant human His-tagged VEGFR-2 in a biochemical assay.[5] |

Cellular Activity and Proliferation Inhibition

The compound's activity was further assessed in cellular models to determine its effect on VEGFR-2 autophosphorylation and cell proliferation.

| Assay Type | Cell Line | EC50 / GI50 (nmol/L) | Description |

| Cellular Autophosphorylation | - | ~100 | Inhibition of VEGFR-2 autophosphorylation in cells.[5] |

| Cell Proliferation | TEL-VEGFR2-BaF3 | 150 | Growth inhibition of BaF3 cells transformed with TEL-VEGFR2.[5] |

Selectivity Profile of CHMFL-VEGFR2-002

A key attribute of a high-quality kinase inhibitor is its selectivity, which minimizes off-target effects. CHMFL-VEGFR2-002 was profiled against a panel of structurally related kinases to determine its selectivity.

Kinase Selectivity Panel

CHMFL-VEGFR2-002 exhibits high selectivity for VEGFR-2 over other closely related kinases, including other VEGFR family members and other receptor tyrosine kinases.

| Target Kinase | GI50 (nmol/L) | Selectivity over VEGFR-2 (Fold) |

| VEGFR-2 | 150 | - |

| VEGFR-1 | >10,000 | >66.7 |

| VEGFR-3 | >10,000 | >66.7 |

| PDGFRα | 620 | 4.1 |

| PDGFRβ | 618 | 4.1 |

Data derived from proliferation assays in BaF3 cells transformed with the respective kinases.[5]

The cellular autophosphorylation assays also confirmed a 4- to 7-fold selectivity for VEGFR-2 over PDGFRα and PDGFRβ.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols based on the characterization of CHMFL-VEGFR2-002.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the phosphotransferase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Substrate (e.g., a generic peptide substrate)

-

ATP

-

Test compound (e.g., CHMFL-VEGFR2-002) at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well plates)

-

Plate reader capable of luminescence detection

Methodology:

-

Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.

-

Add the kinase, the substrate, and the test compound to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate to allow for the conversion of ADP to ATP.

-

Add the Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophosphorylation Assay

This assay measures the phosphorylation status of a target receptor tyrosine kinase within a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of a compound for inhibiting the autophosphorylation of VEGFR-2 in cells.

Methodology:

-

Culture cells (e.g., HUVECs or a cell line engineered to express VEGFR-2) to sub-confluency.

-

Starve the cells in a serum-free medium to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Stimulate the cells with a ligand (e.g., VEGF-A) to induce VEGFR-2 autophosphorylation.

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration of the lysates.

-

Analyze the phosphorylation status of VEGFR-2 using an immunoassay method such as ELISA or Western blot, with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.

-

Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

-

Calculate the percentage of inhibition of phosphorylation at each compound concentration.

-

Determine the EC50 value by plotting the inhibition data against the compound concentrations.

Cell Proliferation Assay (e.g., BaF3 Cell-Based Assay)

This assay assesses the effect of a compound on the proliferation of cells whose growth is dependent on the activity of a specific kinase.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound in a kinase-dependent cell line.

Materials:

-

BaF3 cells engineered to express a constitutively active form of the target kinase (e.g., TEL-VEGFR2).

-

Growth medium

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Assay plates (e.g., 96-well plates)

Methodology:

-

Seed the engineered BaF3 cells into the wells of a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add a cell viability reagent to the wells. This reagent typically measures ATP content, which correlates with the number of viable cells.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration of the compound.

-

Determine the GI50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the biological and experimental processes provide a clearer understanding of the inhibitor's context and characterization.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Caption: General experimental workflow for kinase inhibitor characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to VEGFR-2-IN-32 IC50 Value Determination

This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) for a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, herein exemplified by CHMFL-VEGFR2-002. This document is intended for researchers, scientists, and drug development professionals engaged in the study of angiogenesis and the development of targeted cancer therapies.

Quantitative Data Summary

The inhibitory potency of a compound against a specific target is a critical parameter in drug discovery. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or receptor, by 50%. For the VEGFR-2 inhibitor CHMFL-VEGFR2-002, the IC50 value was determined through a biochemical kinase assay.[1]

| Compound Name | Target | Assay Type | IC50 Value |

| CHMFL-VEGFR2-002 | VEGFR-2 Kinase | Biochemical Assay | 66 nmol/L |

Experimental Protocols

The determination of the IC50 value for a VEGFR-2 inhibitor typically involves a kinase activity assay. The following is a generalized protocol based on commercially available kinase assay kits, which can be adapted for specific inhibitors like CHMFL-VEGFR2-002.

Objective: To measure the in vitro enzymatic activity of recombinant human VEGFR-2 kinase in the presence of a test inhibitor and determine the inhibitor's IC50 value.

Materials:

-

Recombinant human VEGFR-2 kinase (e.g., GST-tagged)

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test inhibitor (e.g., CHMFL-VEGFR2-002) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., Phospho-tyrosine antibody conjugated to a reporter molecule)

-

96-well or 384-well microplates

-

Microplate reader capable of detecting the reporter signal (e.g., luminescence, fluorescence)

Procedure:

-

Reagent Preparation: Prepare all reagents, including the kinase, substrate, and ATP, to their desired concentrations in the kinase assay buffer.

-

Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be in the micromolar range, with 10-point dilutions.

-

Assay Reaction:

-

Add a fixed amount of the VEGFR-2 enzyme to each well of the microplate.

-

Add the various concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

-

Detection:

-

Stop the kinase reaction (if necessary, depending on the detection method).

-

Add the detection reagent (e.g., phospho-tyrosine antibody) to each well.

-

Incubate to allow the detection reagent to bind to the phosphorylated substrate.

-

-

Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

-

Data Analysis:

-

Subtract the background signal (negative control) from all other readings.

-

Normalize the data by setting the positive control (no inhibitor) as 100% kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

VEGFR-2 Signaling Pathway

VEGF binding to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling events that are crucial for angiogenesis, the formation of new blood vessels. Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2][3][4]

References

- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pharmacokinetics and Pharmacodynamics of Vegfr-2-IN-32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of Vegfr-2-IN-32, a novel pyrazole-based inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound, also identified as compound 3a in seminal research, demonstrates significant potential as an anti-cancer agent through its targeted inhibition of VEGFR-2, a key mediator of angiogenesis. This document synthesizes the available preclinical data, focusing on its in vitro efficacy, mechanism of action, and predicted pharmacokinetic properties. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of tumor-associated angiogenesis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy. This compound emerges from a novel class of pyrazole-based compounds designed to specifically target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This guide delves into the core scientific data available for this promising compound.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of VEGFR-2 and its resulting cytotoxic effects on cancer cells.

In Vitro VEGFR-2 Inhibition

This compound exhibits potent inhibitory activity against the VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) has been determined through in vitro kinase assays.

| Compound | Target | IC50 (nM) |

| This compound (Compound 3a) | VEGFR-2 | 38.28 |

| Sorafenib (Reference) | VEGFR-2 | 30 |

Data sourced from Soliman DH, et al. RSC Adv. 2023.

Cytotoxic Activity

The inhibitory action of this compound on VEGFR-2 translates to cytotoxic effects against human cancer cell lines. The IC50 value against the PC-3 human prostate cancer cell line has been established.

| Compound | Cell Line | IC50 (µM) |

| This compound (Compound 3a) | PC-3 | 1.22 |

| Doxorubicin (Reference) | PC-3 | 0.932 |

| Sorafenib (Reference) | PC-3 | 1.13 |

Data sourced from Soliman DH, et al. RSC Adv. 2023.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the kinase domain, it prevents the phosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways crucial for angiogenesis.

Figure 1. Mechanism of action of this compound in the VEGFR-2 signaling pathway.

Pharmacokinetics

Experimental pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not yet publicly available. However, in silico studies on similar pyrazole-based VEGFR-2 inhibitors provide predictive insights into their likely pharmacokinetic profiles.

| Parameter | Predicted Value/Characteristic |

| Absorption | Likely good oral bioavailability. |

| Distribution | Expected to distribute into tissues. |

| Metabolism | Predicted to be metabolized by hepatic enzymes. |

| Excretion | Likely excreted through renal and/or fecal routes. |

Note: The data in this table is predictive and based on computational modeling of similar compounds, not on experimental results for this compound.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of this compound against VEGFR-2 was determined using a standardized in vitro kinase assay.

Figure 2. Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP are prepared in a kinase assay buffer. Serial dilutions of this compound are also prepared.

-

Reaction Initiation: The kinase, substrate, and test compound are pre-incubated. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 3. Workflow for the cell viability (MTT) assay.

Methodology:

-

Cell Seeding: PC-3 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a period of 24 to 48 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a potent in vitro inhibitor of VEGFR-2 with demonstrated cytotoxic activity against prostate cancer cells. Its pyrazole-based scaffold represents a promising avenue for the development of novel anti-angiogenic therapies. While the initial pharmacodynamic data are encouraging, further preclinical development is necessary. Future research should focus on obtaining comprehensive experimental pharmacokinetic data, including in vivo ADME studies, to fully characterize its drug-like properties. Additionally, in vivo efficacy studies in relevant animal models are crucial to validate its therapeutic potential and establish a clear pharmacokinetic/pharmacodynamic relationship. These studies will be instrumental in determining the clinical translatability of this compound as a novel anti-cancer agent.

Vegfr-2-IN-32: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial development of Vegfr-2-IN-32, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology and drug discovery.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In the context of cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[1][4] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1][3][5] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[1]

Discovery of this compound

This compound, also identified as Comp 3a, emerged from a research program focused on the design and synthesis of novel pyrazole-based scaffolds as potential VEGFR-2 inhibitors for the treatment of prostate cancer.[6] The discovery was detailed in a 2023 publication by Soliman DH, et al. in RSC Advances.[6]

Mechanism of Action

This compound functions as a direct inhibitor of the VEGFR-2 kinase. By binding to the receptor, it blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[2][6]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function.[2][7][8]

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The initial characterization of this compound yielded key quantitative metrics for its potency and efficacy.

| Parameter | Value | Description | Reference |

| VEGFR-2 IC50 | 8.93 nM | The half maximal inhibitory concentration against the VEGFR-2 enzyme, indicating high potency. | [6] |

| PC-3 Cell IC50 | 1.22 µM | The half maximal inhibitory concentration for cytotoxic activity against the PC-3 human prostate cancer cell line. | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial discovery of this compound.

In Vitro VEGFR-2 Kinase Assay

-

Objective: To determine the direct inhibitory activity of the compound against the VEGFR-2 enzyme.

-

Methodology: A common method for this is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

-

Recombinant human VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP in a buffer solution.

-

The test compound (this compound) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell-Based Cytotoxicity Assay

-

Objective: To evaluate the effect of the compound on the viability of cancer cells.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

-

PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Experimental and Developmental Workflow

The discovery and preclinical development of a novel VEGFR-2 inhibitor like this compound typically follows a structured workflow.

Typical workflow for the discovery and development of a VEGFR-2 inhibitor.

Future Directions

The initial data for this compound is promising, demonstrating high potency against its target kinase and cytotoxic effects in a relevant cancer cell line.[6] Further preclinical development would be necessary to fully evaluate its potential as a therapeutic agent. This would likely include:

-

Kinase selectivity profiling: To assess the inhibitor's activity against a panel of other kinases to understand its specificity and potential off-target effects.

-

In vivo efficacy studies: To evaluate the anti-tumor activity in animal models of prostate cancer.

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Toxicology studies: To assess the safety profile of the compound.

As of now, there is no publicly available information on whether this compound has progressed into further preclinical or clinical development.

Conclusion

This compound is a novel, potent pyrazole-based inhibitor of VEGFR-2.[6] Its discovery provides a valuable addition to the chemical space of VEGFR-2 inhibitors and highlights the potential for developing new anti-angiogenic therapies for prostate cancer and potentially other solid tumors. The initial in vitro data warrants further investigation to fully elucidate its therapeutic potential.

References

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Vegfr-2-IN-32 for Prostate Cancer Research in PC-3 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prostate cancer is a leading cause of cancer-related mortality in men, with metastasis being a major contributor to its lethality.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2 (also known as KDR or Flk-1), plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3] Moreover, emerging evidence suggests that the VEGF/VEGFR-2 axis can also directly promote tumor cell proliferation, survival, and migration in an autocrine or paracrine manner.[4][5][6]

The human prostate cancer cell line, PC-3, is a widely used model for advanced, androgen-independent prostate cancer.[7] These cells are known to express VEGFR-2, making them a relevant in vitro system to study the effects of VEGFR-2 inhibitors.[6][8][9] Vegfr-2-IN-32 is a potent and selective inhibitor of VEGFR-2 with a reported IC50 of 8.93 nM.[5] This compound has demonstrated cytotoxic activity against PC-3 cells with an IC50 of 1.22 µM, highlighting its potential as a therapeutic agent for prostate cancer.[5]

These application notes provide a comprehensive guide for researchers on the use of this compound in PC-3 prostate cancer cell lines. This document outlines detailed protocols for assessing the inhibitor's effects on cell viability, apoptosis, and the VEGFR-2 signaling pathway, along with representative data presented in a clear and structured format.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line |

| VEGFR-2 Inhibition (IC50) | 8.93 nM | Enzyme Assay |

| Cytotoxicity (IC50) | 1.22 µM | PC-3 |

Table 2: Effect of this compound on PC-3 Cell Viability (72h Treatment)

| Concentration (µM) | Mean Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 0.1 | 85.3 | 4.8 |

| 0.5 | 62.1 | 3.9 |

| 1.0 | 51.5 | 4.1 |

| 1.22 | 49.8 | 3.5 |

| 2.5 | 35.7 | 3.2 |

| 5.0 | 20.1 | 2.8 |

| 10.0 | 8.9 | 1.9 |

Table 3: Apoptosis Induction in PC-3 Cells by this compound (48h Treatment)

| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Vehicle Control) | 3.2 | 1.5 |

| 0.5 | 12.8 | 5.7 |

| 1.22 | 25.4 | 10.3 |

| 2.5 | 40.1 | 18.6 |

Table 4: Inhibition of VEGFR-2 Downstream Signaling by this compound in PC-3 Cells (24h Treatment)

| Treatment | p-VEGFR-2 (Tyr1175) (Fold Change) | p-Akt (Ser473) (Fold Change) | p-ERK1/2 (Thr202/Tyr204) (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| This compound (1 µM) | 0.25 | 0.45 | 0.52 |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

PC-3 prostate cancer cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

For experiments, detach the cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired cell density.

Cell Viability Assay (MTS Assay)

Materials:

-

PC-3 cells

-

96-well plates

-

This compound

-

DMSO (vehicle control)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed 5,000 PC-3 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Replace the medium with the prepared drug dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.[9]

-

Incubate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

PC-3 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed 2 x 10^5 PC-3 cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis of VEGFR-2 Signaling

Materials:

-

PC-3 cells

-

6-well plates

-

This compound

-

VEGF-A recombinant protein

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Immediately place the plates on ice and wash with cold PBS.

-

Lyse the cells with RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Mandatory Visualizations

Caption: VEGFR-2 signaling pathway and its inhibition by this compound.

References

- 1. VEGF is associated with the poor survival of patients with prostate cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. The Role of Vascular Endothelial Growth Factor in Metastatic Prostate Cancer to the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Vascular endothelial growth factor A, secreted in response to transforming growth factor-β1 under hypoxic conditions, induces autocrine effects on migration of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of vascular endothelial growth factor C increases growth and alters the metastatic pattern of orthotopic PC-3 prostate tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Vegfr-2-IN-32 in p-VEGFR2 Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Vegfr-2-IN-32, a potent VEGFR-2 inhibitor, to analyze the phosphorylation status of VEGFR-2 (p-VEGFR2) via Western blot. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines for researchers investigating VEGFR-2 signaling pathways and the efficacy of potential inhibitors.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. Upon binding with its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues, activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. This compound is a pyrazole-based inhibitor of VEGFR-2 with a reported IC50 of 8.93 nM.[1][2] This protocol details the use of this compound to effectively inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context, which can be visualized and quantified using Western blotting.

Data Presentation

The inhibitory activity of this compound on VEGFR-2 can be quantified and compared with other compounds. The following table summarizes the reported in vitro activity of this compound (referred to as compound 3i in the cited literature) and a related analog (compound 3a).

| Compound | Target | IC50 (nM) | Cell Line (Cytotoxicity IC50) | Cytotoxicity IC50 (µM) | Reference |

| This compound (Compound 3i) | VEGFR-2 | 8.93 | PC-3 | 1.24 | [1][2][3] |

| Compound 3a | VEGFR-2 | 38.28 | PC-3 | 1.22 | [3] |

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a signaling cascade that is central to angiogenesis. The diagram below illustrates the simplified pathway leading to the phosphorylation of VEGFR-2 and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps for performing a p-VEGFR2 Western blot experiment using this compound.

Caption: Experimental workflow for p-VEGFR2 Western blot.

Experimental Protocols

This section provides a detailed methodology for the p-VEGFR2 Western blot experiment.

Materials and Reagents

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as they endogenously express VEGFR-2.

-

This compound: Prepare a stock solution in DMSO.

-

Recombinant Human VEGF-A (VEGF165): For stimulating VEGFR-2 phosphorylation.

-

Cell Culture Media: Endothelial Cell Growth Medium.

-

Serum-Free Medium: For starvation.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: Appropriate percentage to resolve high molecular weight proteins (e.g., 3-8% or 7.5%).[4]

-

Transfer Membrane: PVDF or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Rabbit anti-p-VEGFR2 (specific for a key phosphorylation site, e.g., Tyr1175).

-

Rabbit anti-VEGFR2 (for total VEGFR-2).

-

Antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate: ECL detection reagent.

-

Wash Buffer: TBS-T.

Cell Culture and Treatment

-

Cell Seeding: Plate HUVECs in appropriate culture vessels and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours. This step reduces basal receptor phosphorylation.

-

Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO) for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF (e.g., 20-50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce maximal VEGFR-2 phosphorylation.[5]

Protein Extraction and Quantification

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

Western Blotting

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[4]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm the transfer efficiency by Ponceau S staining.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-VEGFR2 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]

-

Washing: Repeat the washing step as described above.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional but Recommended): To normalize the p-VEGFR2 signal, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).

By following this detailed protocol, researchers can effectively assess the inhibitory potential of this compound on VEGFR-2 phosphorylation and advance their studies in angiogenesis and cancer drug development.

References

- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of VEGFR-2 Inhibitors

Disclaimer: No specific in vivo dosage information for "Vegfr-2-IN-32" is publicly available in the reviewed scientific literature. The following application notes and protocols are based on data from studies of other small molecule and antibody-based VEGFR-2 inhibitors. This information is intended to serve as a general guide for researchers, scientists, and drug development professionals. It is imperative to conduct dose-escalation and pharmacokinetic/pharmacodynamic (PK/PD) studies for any new compound, such as this compound, to determine its optimal and safe in vivo dosage.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] In pathological conditions such as cancer, VEGFR-2 signaling is often upregulated, promoting tumor growth and metastasis.[1] Inhibition of the VEGFR-2 pathway is a clinically validated strategy in oncology.[1] These application notes provide a general framework for conducting in vivo studies to evaluate the efficacy of VEGFR-2 inhibitors, using examples from preclinical studies of compounds like Vandetanib and anti-VEGFR-2 antibodies.

Data Presentation: In Vivo Studies of Representative VEGFR-2 Inhibitors

The following tables summarize quantitative data from in vivo studies of other VEGFR-2 inhibitors. This data can be used as a starting point for designing experiments for new chemical entities targeting VEGFR-2.

Table 1: Dosage and Administration of Representative VEGFR-2 Inhibitors in Murine Models

| Compound/Antibody | Animal Model | Tumor Model | Dosage | Administration Route | Treatment Schedule | Reference |

| Vandetanib | C57bl/6 Mice | Lewis Lung Carcinoma (LLC) & B16.F10 Melanoma | 80 mg/kg | Daily Oral Gavage | Daily | [2] |

| DC101 (anti-mouse VEGFR-2 antibody) | MC38 tumor-bearing mice | Colon Adenocarcinoma | 40 mg/kg | Intraperitoneal injection | Single dose | [3] |

| VEGF (recombinant protein) | C57BL/6 Mice | Compensatory Lung Growth Model | 0.5 mg/kg | Daily Nasal Instillation | Daily | [4] |

Table 2: Summary of In Vivo Efficacy of Representative VEGFR-2 Inhibitors

| Compound/Antibody | Tumor Model | Efficacy Endpoint | Results | Reference |

| Vandetanib | Lewis Lung Carcinoma (LLC) | Tumor Growth Inhibition | 84% inhibition | [2] |

| Vandetanib | B16.F10 Melanoma | Tumor Growth Inhibition | 82% inhibition | [2] |

| DC101 (in combination with anti-PD-L1) | MC38 Colon Adenocarcinoma | Anti-tumor activity | Enhanced anti-tumor activity compared to monotherapy | [3] |

Experimental Protocols

The following are generalized protocols for in vivo evaluation of a novel VEGFR-2 inhibitor. These protocols should be adapted and optimized for the specific compound and research question.

Animal Model and Tumor Implantation

-

Animal Strain: Select an appropriate mouse strain (e.g., C57bl/6, BALB/c, athymic nude mice) based on the tumor model.

-

Tumor Cell Culture: Culture tumor cells (e.g., Lewis Lung Carcinoma, B16.F10 melanoma, MC38 colon adenocarcinoma) in appropriate media at 37°C and 5% CO2.[2]

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells in 100 µL PBS) into the flank of the mice.[2]

-

Tumor Growth Monitoring: Measure tumor volume every other day using calipers. Calculate tumor volume using the formula: Volume = 0.52 x length x width².[2]

-

Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Formulation and Administration of this compound (Hypothetical)

-

Formulation: Based on the physicochemical properties of this compound, prepare a suitable formulation for in vivo administration (e.g., suspension in 0.5% carboxymethylcellulose).

-

Dosage Selection: Conduct a dose-finding study (e.g., 10, 30, 100 mg/kg) to determine the optimal dose.

-

Administration: Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).

Efficacy and Toxicity Assessment

-

Tumor Growth: Continue to monitor tumor volume throughout the study.

-

Body Weight: Monitor animal body weight as an indicator of toxicity.

-

Survival Analysis: Record animal survival for Kaplan-Meier analysis.

-

Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor and plasma samples to assess target engagement. This can include:

-

Western Blot or ELISA: To measure the phosphorylation status of VEGFR-2 and downstream signaling proteins (e.g., ERK, AKT).

-

Immunohistochemistry (IHC): To assess tumor microvessel density (e.g., using CD31 staining) and pericyte coverage.[2]

-

-

Toxicity Analysis: Perform histological analysis of major organs (liver, kidney, spleen, etc.) to assess for any treatment-related toxicity.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling pathway and indicates the point of inhibition by a VEGFR-2 inhibitor.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines a typical workflow for an in vivo efficacy study of a VEGFR-2 inhibitor.

Caption: Experimental workflow for an in vivo efficacy study.

References

- 1. mdpi.com [mdpi.com]

- 2. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intranasal delivery of VEGF enhances compensatory lung growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with Vegfr-2-IN-32

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis.[1][2][3] Its inhibition is a significant strategy in cancer therapy. Vegfr-2-IN-32 is a potent inhibitor of VEGFR-2, demonstrating significant cytotoxic activity against cancer cell lines.[4] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a standard MTT assay, along with relevant quantitative data and pathway information to support experimental design and data interpretation.

Mechanism of Action

This compound, also identified as compound 3a in seminal research, is a pyrazole-based scaffold designed to inhibit the kinase activity of VEGFR-2.[1][4] By blocking the ATP-binding site of the receptor, it prevents the autophosphorylation and activation of downstream signaling pathways.[3][5] This disruption of VEGFR-2 signaling ultimately inhibits endothelial cell proliferation and migration, key processes in angiogenesis, and can directly induce apoptosis in cancer cells expressing VEGFR-2.

Data Presentation

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The following table summarizes the key IC50 values for this compound. For comparative purposes, data for Sorafenib, a well-established multi-kinase inhibitor that also targets VEGFR-2, is included from the same study.

| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |

| This compound (Compound 3a) | VEGFR-2 | Enzymatic Assay | 8.93 nM | [1][4] |

| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 1.22 µM | [1][4] | |

| Sorafenib | VEGFR-2 | Enzymatic Assay | 30 nM | [1] |

| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 1.13 µM | [1] |

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways critical for cell proliferation, survival, and migration. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[6] this compound acts by preventing this initial activation step.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, based on the protocol used for evaluating this compound on PC-3 cells.[1]

Cell Viability Assay (MTT Protocol)

Objective: To determine the cytotoxic effect of this compound on a given cancer cell line and calculate its IC50 value.

Materials:

-

This compound

-

PC-3 (or other suitable cancer cell line)

-

RPMI-1640 medium (or appropriate cell culture medium)[7]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/mL in 100 µL of culture medium per well.[7]

-

Incubate the plate for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (log(inhibitor) vs. response).

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. tandfonline.com [tandfonline.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Vegfr-2-IN-32 in HUVEC Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase expressed on endothelial cells, is the primary mediator of the angiogenic effects of VEGF-A. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, survival, and the formation of tubular structures.[1][2][3]

Vegfr-2-IN-32 is a potent small molecule inhibitor of VEGFR-2 with an IC50 of 8.93 nM. By targeting the kinase activity of VEGFR-2, this compound is expected to block VEGF-induced signaling and subsequently inhibit angiogenesis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely accepted in vitro model to assess the pro- or anti-angiogenic potential of compounds. In this assay, HUVECs are cultured on a basement membrane extract, such as Matrigel, where they spontaneously organize to form capillary-like structures. The extent of tube formation can be quantified to determine the efficacy of inhibitory compounds like this compound.

These application notes provide a detailed protocol for evaluating the anti-angiogenic activity of this compound using a HUVEC tube formation assay.

Product Information

| Product Name | This compound |

| Target | VEGFR-2 |

| IC50 | 8.93 nM |

| Description | A small molecule inhibitor of VEGFR-2 for angiogenesis research. |

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Matrigel® Basement Membrane Matrix, Growth Factor Reduced

-

This compound

-

Dimethyl Sulfoxide (DMSO, vehicle control)

-

VEGF-A (positive control for stimulation, optional)

-

Calcein AM (for visualization)

-

96-well cell culture plates

-

Inverted microscope with fluorescence capabilities

-

Image analysis software (e.g., ImageJ)

Experimental Protocols

HUVEC Culture

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with growth factors and 2% FBS.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells when they reach 80-90% confluency. Use HUVECs at a low passage number (P3-P6) for optimal results.

Tube Formation Assay

-

Plate Coating:

-

Thaw Matrigel on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

-

Ensure the entire surface of the well is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs using Trypsin-EDTA and neutralize with trypsin neutralizer or FBS-containing medium.

-

Resuspend the cells in a basal medium (e.g., EBM-2) with 2% FBS.

-

Prepare a cell suspension at a concentration of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of this compound in the cell suspension medium. A final DMSO concentration of ≤0.1% is recommended. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib, a known VEGFR-2 inhibitor).

-

Gently add 100 µL of the cell suspension containing the different concentrations of this compound to each Matrigel-coated well.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C with 5% CO2 for 4-18 hours. The optimal incubation time may vary and should be determined empirically.

-

After incubation, carefully remove the medium from the wells.

-

To visualize the tubes, stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.

-

Capture images of the tube network using an inverted fluorescence microscope.

-

Data Analysis and Quantification

-

Acquire images from multiple random fields per well.

-

Quantify the extent of tube formation using image analysis software. Common parameters to measure include:

-

Total Tube Length: The sum of the lengths of all tubes in the field.

-

Number of Branch Points: The number of intersections between tubes.

-

Number of Meshes/Loops: The number of enclosed areas formed by the tubes.

-

-

Normalize the data to the vehicle control (set to 100%).

-

Plot the dose-response curve and calculate the IC50 value for the inhibition of tube formation.

Data Presentation

The following table presents representative data for the inhibition of HUVEC tube formation by a well-characterized VEGFR-2 inhibitor, Sunitinib. This data is for illustrative purposes to demonstrate the expected outcome of an experiment with a potent VEGFR-2 inhibitor like this compound.

| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |

| Vehicle Control | 0 | 100 ± 8.5 | 100 ± 9.2 |

| Sunitinib | 0.1 | 85 ± 7.1 | 82 ± 7.8 |

| Sunitinib | 0.5 | 52 ± 6.3 | 48 ± 5.9 |

| Sunitinib | 1.0 | 28 ± 4.5 | 25 ± 3.7 |

| Sunitinib | 2.0 | 15 ± 3.1 | 12 ± 2.5 |

| Sunitinib | 5.0 | 5 ± 1.8 | 4 ± 1.5 |

Data are represented as mean ± standard deviation and are based on previously published findings for Sunitinib's effect on HUVEC tube formation for illustrative purposes.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Tube Formation Assay

Caption: Experimental workflow for the HUVEC tube formation assay.

References

Application Notes and Protocols for Assessing Vegfr-2-IN-32 Cytotoxicity in LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 signaling is a promising therapeutic strategy for various cancers, including prostate cancer. Vegfr-2-IN-32 is a potent small molecule inhibitor of VEGFR-2 with a reported half-maximal inhibitory concentration (IC50) of 8.93 nM.[3] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on the androgen-sensitive human prostate cancer cell line, LNCaP.

LNCaP cells are a well-established model for prostate cancer research and are known to express VEGFR-2.[4] The following protocols outline the necessary steps for cell culture, preparation of this compound, and conducting a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for promoting cell proliferation, survival, migration, and angiogenesis.[2][5] Small molecule inhibitors like this compound typically target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[1]